2-Phenylbenzo[d]oxazole-6-carbaldehyde
Description
Contextualizing the Benzoxazole (B165842) Core in Contemporary Heterocyclic Chemistry Research
The benzoxazole scaffold, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a cornerstone of modern heterocyclic chemistry. jocpr.comresearchgate.net This structural motif is not merely a synthetic curiosity but is a prevalent feature in a multitude of compounds with significant biological and material applications. nih.govresearchgate.net In medicinal chemistry, the benzoxazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents. researchgate.netnih.gov Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and neuroprotective properties. jocpr.comnih.govnih.gov The structural similarity of the benzoxazole core to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) may contribute to its ability to interact with biological macromolecules. jocpr.com
Beyond pharmaceuticals, 2-phenylbenzoxazole (B188899) (PBO) derivatives are notable for their impressive photophysical properties. rsc.org Many are robust, highly stable fluorescent dyes that are strongly emissive in the solid state, making them attractive for development in photoluminescent materials and organic electronics. rsc.orgnih.gov Their utility extends to organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes. rsc.orgnih.gov The versatility of the benzoxazole core allows for relatively simple chemical modifications to tune its electronic and biological properties, ensuring its continued relevance in both materials science and drug discovery. nih.govrsc.org
Significance of the Aldehyde Functionality at the C-6 Position of the 2-Phenylbenzo[d]oxazole Scaffold
The introduction of an aldehyde (-CHO) group at the C-6 position of the 2-phenylbenzoxazole scaffold, creating 2-Phenylbenzo[d]oxazole-6-carbaldehyde, is of profound synthetic importance. The aldehyde group is a versatile functional handle, meaning it can be readily converted into a wide variety of other chemical groups through well-established chemical reactions. This functionalization dramatically expands the synthetic possibilities of the parent molecule.
For instance, the aldehyde can undergo:
Oxidation to form a carboxylic acid.
Reduction to yield a primary alcohol.
Reductive amination to produce various primary, secondary, and tertiary amines.
Wittig reactions to form alkenes.
Condensation reactions with various nucleophiles (like amines, hydrazines, or active methylene (B1212753) compounds) to form Schiff bases, hydrazones, and other extended π-systems.
This chemical reactivity is crucial for structure-activity relationship (SAR) studies in drug discovery. Research has indicated that substitutions on the benzene portion of the benzoxazole ring, particularly at the C-6 position, can significantly influence pharmacological activity. jocpr.com For example, it has been shown that a 6-acyl function on a benzoxazole ring was favorable for analgesic and anti-inflammatory activity. jocpr.com The aldehyde at C-6 thus serves as a key precursor for synthesizing a library of 6-substituted derivatives, allowing researchers to systematically probe how modifications at this position affect the molecule's biological or photophysical properties.
Overview of Current Research Trajectories Pertaining to this compound
Current research involving this compound, identified by its CAS number 67563-00-2, and its close analogues is focused on leveraging its synthetic utility for creating novel functional molecules. bldpharm.com The primary trajectory involves using the aldehyde as a starting point for the synthesis of more complex derivatives with tailored properties for specific applications.
One major area of exploration is in medicinal chemistry . Inspired by the broad biological activities of the benzoxazole class, researchers are using the aldehyde to synthesize new series of compounds for evaluation as potential therapeutic agents. For example, derivatives of 2-phenylbenzoxazole have been investigated as tyrosinase inhibitors for skin-lightening applications, as anti-inflammatory agents by targeting the COX-2 enzyme, and as inhibitors of Staphylococcus aureus Sortase A for anti-infective purposes. mdpi.comnih.govnih.gov The aldehyde functionality allows for the introduction of pharmacophores that can enhance binding to these biological targets. xjtlu.edu.cn
A second significant research direction is in materials science . The 2-phenylbenzoxazole core is a known fluorophore, and modifying its structure via the C-6 aldehyde can tune its photophysical properties, such as absorption and emission wavelengths. rsc.orgchemrxiv.org By reacting the aldehyde to create extended conjugated systems, scientists can develop novel dyes and fluorescent probes for sensing applications or components for organic electronic devices. researchgate.netrsc.org For instance, condensation of the aldehyde with other aromatic or heterocyclic amines can lead to new Schiff base ligands or larger, more complex dye molecules with potentially interesting optical characteristics.
Data Tables
Table 1: Physicochemical Properties of 2-Phenylbenzoxazole
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO | sigmaaldrich.com |
| Molecular Weight | 195.22 g/mol | sigmaaldrich.com |
| Melting Point | 102-104 °C | sigmaaldrich.com |
| Appearance | White solid | nih.gov |
| CAS Number | 833-50-1 | sigmaaldrich.com |
Table 2: Selected Synthetic Methods for the Benzoxazole Core
| Method | Reactants | Catalyst/Conditions | Reference |
| Condensation/Cyclization | 2-Aminophenol (B121084), Benzaldehyde (B42025) | LAIL@MNP, Ultrasound, 70°C | nih.gov |
| Intramolecular Cyclization | o-Haloanilides | Heterogeneous copper fluorapatite | researchgate.net |
| Electrophilic Activation | Tertiary amides, 2-Aminophenols | Tf₂O, 2-Fluoropyridine | nih.gov |
| Condensation | 2-Aminophenol, Acyl chlorides | Methanesulphonic acid | jocpr.com |
| Aerobic Oxidation | o-Aminophenols, Isocyanides | Palladium (Pd) catalyst | organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-benzoxazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-6-7-12-13(8-10)17-14(15-12)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRTWZMPWWIMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507436 | |
| Record name | 2-Phenyl-1,3-benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67563-00-2 | |
| Record name | 2-Phenyl-1,3-benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 2 Phenylbenzo D Oxazole 6 Carbaldehyde and Its Analogs
Classical and Environmentally Benign Cyclocondensation Approaches
Cyclocondensation reactions represent the most fundamental approach to constructing the benzoxazole (B165842) core. These methods typically involve the reaction of an ortho-aminophenol with a carboxylic acid or its derivative. Modern iterations of these classical methods focus on improving efficiency and reducing environmental impact through optimized conditions and novel catalytic systems.
The direct synthesis of 2-Phenylbenzo[d]oxazole-6-carbaldehyde can be achieved through the condensation of 3-amino-4-hydroxybenzaldehyde (B3244675) with benzaldehyde (B42025). nih.govsynblock.com This reaction is a specific example of a broader class of reactions where ortho-aminophenols condense with aldehydes or carboxylic acids to form the benzoxazole ring. ckthakurcollege.net A variety of catalysts and reaction conditions have been explored to optimize these condensations, aiming for high yields and purity. For instance, the reaction can be promoted by an oxidant, such as iodine, which facilitates the cyclization of the intermediate Schiff base formed between the aminophenol and the aldehyde. scienceandtechnology.com.vn
Alternative precursors are also widely used. The condensation of 2-aminophenol (B121084) with substituted benzaldehydes is a common route to 2-arylbenzoxazoles. ckthakurcollege.net Similarly, reactions with carboxylic acids, acyl chlorides, or orthoesters are established methods, though they often require harsh conditions, such as strongly acidic media or high temperatures, which can lead to side products and limit substrate scope. ckthakurcollege.netnih.gov To circumvent these issues, researchers have developed milder protocols using various promoting agents. A three-step process involving the alkylation of a hydroxybenzaldehyde, followed by condensation with an aminophenol to form a Schiff base, and a final cyclocondensation step using sodium cyanide has also been reported as an efficient pathway. nih.govmdpi.com
| ortho-Aminophenol Precursor | Aldehyde/Carboxylic Acid Precursor | Key Reagents/Catalyst | Conditions | Yield | Citation |
|---|---|---|---|---|---|
| 2-Amino-4-methylphenol | Aromatic Aldehydes | Iodine / K2CO3 | Solvent-free, Microwave | 67-90% | scienceandtechnology.com.vn |
| 2-Aminophenol | Benzaldehyde | Ag@Fe2O3 nanoparticles | Water:Ethanol, Room Temp. | Excellent | ckthakurcollege.net |
| 2-Aminophenol | Benzaldehyde Derivatives | ZnO nanoparticles | Ethanol, Room Temp. | High (Schiff base intermediate) | mdpi.com |
| 2-Aminophenols | Carboxylic Acids | Tf2O / 2-Fluoropyridine | DCE, 90 °C | up to 87% | nih.gov |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields, and its application to benzoxazole synthesis is well-documented. eurekaselect.comnih.gov Compared to conventional heating, which can be slow and inefficient, microwave irradiation provides rapid and uniform heating by direct coupling of energy with the molecules in the reaction mixture. eurekaselect.comresearchgate.net This often leads to dramatically reduced reaction times, lower energy consumption, and cleaner reaction profiles with fewer byproducts. nih.gov
For the synthesis of 2-substituted benzoxazoles, microwave irradiation has been successfully applied to the condensation of ortho-aminophenols with aldehydes, carboxylic acids, and nitriles. eurekaselect.comresearchgate.net For example, a solvent-free method using iodine as an oxidant under microwave conditions allows for the synthesis of 2,5-disubstituted benzoxazoles in good to excellent yields. scienceandtechnology.com.vn One-pot syntheses have also been developed, such as the reaction of a nitrophenol with a carboxylic acid, where an initial palladium-catalyzed reduction of the nitro group is followed by a microwave-assisted cyclization, providing facile access to various 2-substituted benzoxazoles. researchgate.net These protocols highlight the advantages of MAOS in creating molecular diversity quickly and efficiently. eurekaselect.com
| Reaction Type | Conditions | Reaction Time | Yield | Citation |
|---|---|---|---|---|
| Condensation of 2-aminophenol and aldehyde (Conventional) | Reflux in solvent | Several hours | Moderate to Good | nih.gov |
| Condensation of 2-aminophenol and aldehyde (Microwave) | Solvent-free or in solvent | Minutes | Good to Excellent | nih.govresearchgate.net |
| One-pot from nitrophenol and carboxylic acid (Microwave) | Pd/C, T3P | Short | 56-83% | researchgate.net |
| Condensation on silica (B1680970) gel (Microwave) | Solid-support, solvent-free | Short | High | researchgate.net |
The principles of green chemistry have driven the development of more sustainable synthetic methods, with a focus on recyclable catalysts and environmentally benign solvents. nih.govbepls.com Ionic liquids (ILs) have gained significant attention as "green" reaction media due to their low vapor pressure, non-flammability, and recyclability. bepls.com Several ILs have been effectively used as catalysts and solvents for benzoxazole synthesis. For instance, the Brønsted acidic ionic liquid gel, formed by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate, acts as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.gov Similarly, [Et3NH][HSO4] and the bis-ionic liquid [BDBDIm]Br have been employed as recyclable catalysts, offering high yields, simple work-up, and mild reaction conditions. bepls.comtandfonline.com The ionic liquid can often be recovered from the aqueous phase after product extraction and reused multiple times without a significant loss of activity. tandfonline.comnih.gov
Beyond ionic liquids, other recyclable catalytic systems have been developed. Heterogeneous catalysts, such as cobalt oxide nanoparticles and magnetically separable Ag@Fe2O3 core-shell nanoparticles, have been used to promote cyclocondensation reactions. ckthakurcollege.netresearchgate.net These nanocatalysts are advantageous due to their high efficiency, mild reaction conditions, and ease of separation from the reaction mixture (e.g., by using an external magnet), allowing for their reuse over several cycles. ckthakurcollege.netresearchgate.net
| Catalytic System | Precursors | Key Advantages | Citation |
|---|---|---|---|
| [Et3NH][HSO4] Ionic Liquid | 2-(4-amino phenyl) benzoxazole, aldehyde, thioglycolic acid | Solvent-free, short reaction times, reusable catalyst | bepls.com |
| Brønsted Acidic Ionic Liquid Gel | o-Aminophenol, Carboxylic Acid | Heterogeneous, reusable (5+ runs), solvent-free, high yields | nih.gov |
| [BDBDIm]Br Bis-Ionic Liquid | 2-Amino-4-chlorophenol, Salicylic Acid Derivatives | Room temp., solvent-free, reusable, excellent yields | tandfonline.com |
| Cobalt Oxide Nanoparticles | o-Haloanilides | Ligand-free, reusable, low cost, mild conditions | researchgate.net |
| Ag@Fe2O3 Nanoparticles | 2-Aminophenol, Benzaldehyde | Magnetically separable, reusable (7+ cycles), rapid reaction | ckthakurcollege.net |
| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazoles, Secondary Amines | Metal-free, room temp., reusable (4+ cycles), direct C-H amination | nih.gov |
Metal-Catalyzed C-C and C-Heteroatom Coupling Reactions
Transition metal catalysis offers powerful and versatile strategies for synthesizing complex heterocyclic frameworks like 2-phenylbenzoxazole (B188899). Palladium and copper-catalyzed reactions, in particular, have been extensively developed for the formation of C-C and C-heteroatom bonds, enabling novel pathways for benzoxazole construction that complement classical condensation methods.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming benzoxazoles is well-established. nih.gov These methods often rely on C-H activation, a process where an otherwise inert C-H bond is cleaved and functionalized. rsc.orgresearchgate.net For instance, 2-substituted benzoxazoles can be synthesized directly from N-phenylacetamides via a Pd(OAc)2-catalyzed intramolecular cyclization. rsc.org
Direct arylation reactions are particularly powerful for installing the 2-phenyl group. This can be achieved by coupling the benzoxazole core with an aryl partner. A notable strategy involves the palladium-catalyzed C-H arylation of benzoxazoles with aryltrimethylammonium triflates, which proceeds via C-H/C-N bond cleavage to yield 2-arylbenzoxazoles. researchgate.net Another approach allows for the regioselective arylation at the C7 position of the benzoxazole ring using a simple phosphine-free PdCl2 catalyst, which is proposed to proceed through a (thio)phenoxy chelation-assisted C-H bond cleavage. acs.org These methods provide direct access to functionalized benzoxazoles that might be difficult to obtain through traditional condensation routes. researchgate.net Furthermore, palladium immobilized on magnetic nanoparticles has been used as a highly efficient and reusable catalyst for the one-pot synthesis of 2-substituted benzoxazoles. researchgate.net
| Reaction Type | Substrates | Pd Catalyst System | Key Features | Citation |
|---|---|---|---|---|
| Intramolecular Cyclization | N-phenylacetamides | Pd(OAc)2 / K2S2O8 / TfOH | Direct synthesis from amides | rsc.org |
| C-H Arylation (C2 Position) | Benzoxazoles, Aryltrimethylammonium triflates | Pd(OAc)2 / P(o-tolyl)3 / NaOtBu | Direct C-H/C-N cleavage for arylation | researchgate.net |
| C-H Arylation (C7 Position) | Benzoxazoles, Aryl Iodides | PdCl2 / PivOK | Unique regioselectivity via chelation assistance | acs.org |
| [4+1] Annulation | N-phenoxyacetamides, Aldehydes | Pd(OAc)2 | C-H activation to form C-C and C=N bonds | rsc.orgresearchgate.net |
| One-Pot Synthesis | o-Iodoanilines, Aldehydes | Pd/Fe3O4 Nanoparticles | Reusable magnetic catalyst, high yields | researchgate.net |
Copper catalysis provides a cost-effective and powerful alternative to palladium for the synthesis of benzoxazoles. thieme-connect.comnih.gov A primary method is the intramolecular O-arylation of ortho-haloanilides. researchgate.net This reaction can be catalyzed by various copper sources, including simple copper salts and more sophisticated systems. For example, an efficient method was developed for the Cu(II)-catalyzed cyclization of inactive 2-chloroanilides using a Cu(acac)2/1,10-Phenanthroline complex in ethanol. nih.gov Copper nanoparticles (Cu-NPs) have also been shown to be highly effective, catalyzing the one-pot reaction of o-bromoanilines with acyl chlorides to give benzoxazoles in high yields. thieme-connect.com
In addition to cyclization of pre-functionalized substrates, copper catalysts can mediate the construction of the benzoxazole ring from simpler precursors. A method involving the copper-catalyzed hydroamination of alkynones with 2-aminophenols produces a variety of functionalized benzoxazoles through a sequential hydroamination, intramolecular cyclization, and elimination process. rsc.org Other innovative approaches include copper-catalyzed aerobic oxidative C-H/C-H cyclization reactions and dual cyclization strategies, demonstrating the versatility of copper in facilitating complex transformations under mild conditions. nih.govnih.gov Heterogeneous catalysts, such as copper fluorapatite, are also effective for the intramolecular cyclization of ortho-haloanilides and offer the advantage of being easily recoverable and reusable. researchgate.net
| Reaction Type | Substrates | Cu Catalyst System | Key Features | Citation |
|---|---|---|---|---|
| Intramolecular O-Arylation | 2-Chloroanilides | Cu(acac)2 / 1,10-Phenanthroline | Efficient cyclization of inactive chlorides | nih.gov |
| One-Pot Cyclization | o-Bromoanilines, Acyl Chlorides | Copper Nanoparticles (Cu-NPs) | High yields, reusable catalyst | thieme-connect.com |
| Hydroamination/Cyclization | 2-Aminophenols, Alkynones | CuBr | Forms a wide variety of benzoxazoles | rsc.org |
| Intramolecular Cyclization | o-Haloanilides | Copper Fluorapatite | Heterogeneous, versatile for iodo-, bromo-, and chloroanilides | researchgate.net |
| C-H Functionalization/C-O Formation | Benzanilides | Cu(OAc)2 | Uses air as the terminal oxidant | datapdf.com |
Iron-Catalyzed Domino C–N/C–O Cross-Coupling Sequences
A significant advancement in the synthesis of 2-arylbenzoxazoles has been the development of an eco-friendly and efficient method utilizing an iron-catalyzed domino C–N/C–O cross-coupling reaction. acs.org This approach addresses several limitations of previous methods that often relied on more expensive and less environmentally benign catalysts like palladium and copper. acs.orgresearchgate.net
The synthesis is typically carried out by reacting a benzamide (B126) derivative with a 1,2-dihalobenzene in the presence of an iron catalyst. acs.org A common and effective catalytic system consists of iron(III) oxide (Fe₂O₃) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium carbonate (K₂CO₃) as the base, with toluene (B28343) serving as the solvent. researchgate.netnih.gov The reaction mixture is heated, typically at 110 °C for 48 hours, to facilitate the sequential C–N and C–O bond formations that result in the benzoxazole ring system. acs.org
This methodology has proven effective for a range of substrates, affording 2-arylbenzoxazoles in good yields. The general applicability of this iron-catalyzed domino reaction is highlighted by the successful synthesis of various substituted 2-phenylbenzoxazole analogs.
Table 1: Iron-Catalyzed Synthesis of 2-Phenylbenzoxazole Analogs
| Entry | Benzamide Derivative | 1,2-Dihalobenzene | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzamide | 1,2-Dibromobenzene | 2-Phenylbenzo[d]oxazole | 87 |
| 2 | Benzamide | 1-Bromo-2-iodobenzene | 2-Phenylbenzo[d]oxazole | Not specified |
| 3 | 4-Chlorobenzamide | 1,2-Dibromobenzene | 2-(4-Chlorophenyl)benzo[d]oxazole | Not specified |
Data sourced from studies on iron-catalyzed domino reactions. acs.org
Ruthenium(II)-Catalyzed Regioselective Functionalization of Benzoxazole Derivatives
Ruthenium(II) catalysts have emerged as powerful tools for the regioselective functionalization of pre-formed benzoxazole rings, allowing for the introduction of various substituents at specific positions. One notable example is the Ru(II)-catalyzed C(sp²)-H bond alkenylation of 2-arylbenzo[d]oxazoles with unactivated olefins. researchgate.net This method facilitates the direct formation of carbon-carbon bonds at the ortho-position of the 2-phenyl ring, leading to mono-alkenylated products with high selectivity. researchgate.net
The reaction typically employs a catalyst such as [Ru(p-cymene)Cl₂]₂. This approach is valued for its broad substrate scope and high yields, even on a gram scale, using a readily available ruthenium catalyst. researchgate.net
Another significant ruthenium-catalyzed method involves the synthesis of benzoxazoles via an acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenols. acs.org This one-pot synthesis is efficiently promoted by a heterogeneous catalytic system composed of Ru₂Cl₄(CO)₆ and a phosphine-functionalized magnetic nanoparticle ligand (Fe₃O₄@SiO₂@PPh₂). acs.org This method is advantageous as it proceeds with a variety of substrates to produce the corresponding benzoxazoles in moderate to good yields. acs.org For instance, the reaction of benzaldehyde with 2-aminophenol, catalyzed by this ruthenium system, yields 2-phenylbenzo[d]oxazole.
Explorations into Novel Oxidative Cyclization Pathways
Research into novel oxidative cyclization pathways for the synthesis of 2-phenylbenzoxazoles has led to the development of greener and more efficient methods. One such approach utilizes imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) as a catalyst. nih.gov This method involves the condensation and subsequent oxidative cyclization of a 2-aminophenol with a benzaldehyde derivative under solvent-free sonication. nih.gov The reaction proceeds rapidly (within 30 minutes) and produces water as the only byproduct, offering high yields of up to 90%. nih.gov A key advantage of this catalyst is its magnetic nature, which allows for easy separation and recycling for several consecutive runs with only a slight decrease in catalytic activity. nih.gov
The proposed mechanism for this transformation involves the initial activation of the aldehyde's carbonyl group by the LAIL@MNP catalyst, followed by reaction with 2-aminophenol to form an intermediate. nih.gov This intermediate then eliminates a water molecule to form an imine, which is subsequently attacked by the hydroxyl group to form a cyclized intermediate. nih.gov Finally, this intermediate is oxidized by atmospheric oxygen to yield the 2-phenylbenzoxazole product. nih.gov
Mechanistic Investigations of Key Synthetic Transformations Towards this compound
Understanding the reaction mechanisms of these synthetic transformations is crucial for their optimization and broader application. For the iron-catalyzed domino C–N/C–O cross-coupling, a plausible pathway has been proposed. researchgate.net The reaction is thought to initiate with a C–N cross-coupling reaction between the benzamide and the 1,2-dihalobenzene to form an intermediate. researchgate.net This is followed by an intramolecular C–O cross-coupling, which leads to the formation of the benzoxazole ring. researchgate.net The catalytic cycle is thought to involve iron(III) and potentially iron(V) species. researchgate.net
In the context of ruthenium-catalyzed reactions, the acceptorless dehydrogenative coupling of alcohols with 2-aminophenols is proposed to proceed through a series of steps. Initially, the primary alcohol is dehydrogenated by the ruthenium catalyst to form an aldehyde. This aldehyde then undergoes a condensation reaction with 2-aminophenol to form an imine intermediate. Subsequently, an intramolecular nucleophilic attack by the hydroxyl group on the imine leads to a 2,3-dihydro-benzooxazole intermediate, which is then dehydrogenated by the ruthenium catalyst to afford the final benzoxazole product.
Mechanistic studies of oxidative cyclization reactions, such as the one catalyzed by LAIL@MNP, indicate a stepwise process. nih.gov The reaction begins with the formation of a Schiff base (imine) from the condensation of 2-aminophenol and benzaldehyde. nih.gov This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzoxazole ring. nih.gov
Detailed mechanistic investigations, often employing techniques like kinetic analysis and isotopic labeling, are essential for elucidating the intricate steps of these catalytic cycles. For instance, in a related iron-catalyzed intramolecular nitroso ene reaction, kinetic studies revealed a first-order rate dependence on the catalyst, nitroarene, and silane (B1218182) concentrations, with an inverse kinetic order in acetate. nih.gov Such detailed studies provide valuable insights into the turnover-limiting steps and the nature of the active catalytic species. nih.gov
Chemical Transformations and Functionalization of 2 Phenylbenzo D Oxazole 6 Carbaldehyde
Reactions Involving the Carbaldehyde Group
The carbaldehyde group serves as a primary site for derivatization, readily participating in oxidation, nucleophilic addition, and condensation reactions.
The oxidation of the aldehyde moiety in 2-Phenylbenzo[d]oxazole-6-carbaldehyde represents a fundamental strategic modification. This reaction converts the carbaldehyde into a carboxylic acid, specifically 2-phenylbenzo[d]oxazole-6-carboxylic acid. This transformation is significant as it introduces a new functional group with distinct chemical properties, opening avenues for further derivatization, such as amidation or esterification. The resulting carboxylic acid derivatives are valuable in various fields, including medicinal chemistry, where analogous structures have been investigated as potent inhibitors for enzymes like xanthine (B1682287) oxidase. rsc.org Standard oxidizing agents typically employed for converting aromatic aldehydes to carboxylic acids can be utilized for this purpose.
Table 1: Oxidation of this compound
| Reactant | Product | Transformation | Significance |
|---|
The electrophilic carbon of the carbaldehyde group is highly susceptible to attack by nucleophiles, leading to a variety of derivatives. escholarship.orgresearchgate.net These reactions, including classic condensation pathways, are cornerstones for extending the molecular framework.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the carbaldehyde, followed by dehydration. wikipedia.org When this compound is reacted with compounds containing active methylene (B1212753) groups (e.g., malonic acid, diethyl malonate, or cyanoacetic acid) in the presence of a weak base catalyst like piperidine (B6355638) or an amine, it leads to the formation of an α,β-unsaturated product. wikipedia.orgnih.gov This creates a conjugated system, extending the π-system of the parent molecule. The Doebner modification of this reaction uses pyridine (B92270) as a solvent, often with a compound like malonic acid, which can lead to condensation followed by decarboxylation. wikipedia.org Sequential Knoevenagel condensation and cyclization reactions have been developed, indicating that the products derived from this aldehyde could serve as intermediates for more complex heterocyclic systems. nih.govresearchgate.net
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.comwikipedia.org In this process, this compound reacts with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. organic-chemistry.org This method is highly effective for introducing a carbon-carbon double bond in place of the carbonyl group, enabling the synthesis of stilbene-like derivatives of 2-phenylbenzoxazole (B188899). Intramolecular versions of the Wittig reaction have been used to synthesize oxazole (B20620) rings, highlighting the reaction's versatility in heterocyclic chemistry. nih.govntnu.edu.tw
Table 2: Key Condensation Reactions of the Carbaldehyde Group
| Reaction Name | Reagents | Product Type | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), weak base (e.g., piperidine) | α,β-unsaturated derivative | Forms a C=C bond, extending conjugation. wikipedia.orgnih.gov |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | Replaces C=O with a C=C double bond. wikipedia.orgorganic-chemistry.org |
Regioselective Functionalization of the 2-Phenylbenzo[d]oxazole Core
Beyond the aldehyde, the aromatic core of 2-phenylbenzoxazole is a target for functionalization. Regioselective methods allow for precise modification at specific positions on the benzoxazole (B165842) ring system. nih.gov Metal-catalyzed C-H activation is a powerful strategy for this purpose. nih.gov For instance, palladium-catalyzed C-H activation/C-C coupling reactions can introduce new aryl groups at the ortho-position of the N-directing benzoxazole ring. nih.gov
Similarly, iron-catalyzed methods have been developed for the regioselective synthesis of 2-arylbenzoxazoles, involving halogenation followed by cyclization. researchgate.net These approaches demonstrate that specific C-H bonds on the aromatic core can be selectively targeted to build more complex molecules, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net
Exploration of Advanced Reaction Pathways and Cascade Transformations
The this compound scaffold can be involved in or synthesized through advanced, multi-step reaction sequences that occur in a single pot. These cascade (or domino) transformations are highly efficient and atom-economical. nih.gov
For example, cascade reactions involving the reductive heterocyclization of a benzoquinone core have been used to construct the benzoxazole ring system in complex natural products. nih.gov Such a process involves an initial addition/elimination, followed by a cyclization event. nih.gov Another relevant advanced pathway is the sequential Knoevenagel condensation followed by an intramolecular cyclization, which can build complex fused-ring systems starting from an aldehyde. nih.govresearchgate.net These sophisticated methods highlight the potential to either construct the 2-phenylbenzoxazole core with the aldehyde already in place or to use the aldehyde as a handle to initiate subsequent cyclization cascades.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Phenylbenzo D Oxazole 6 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise molecular structure of 2-Phenylbenzo[d]oxazole-6-carbaldehyde. By analyzing chemical shifts, coupling constants, and signal multiplicities, the position of each hydrogen and carbon atom in the molecule can be assigned.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment. The aldehyde proton (-CHO) is expected to be the most deshielded, appearing as a singlet in the downfield region, typically around 9.9-10.1 ppm. The protons on the benzoxazole (B165842) core (H-4, H-5, and H-7) and the phenyl ring (H-2', H-3', H-4', H-5', H-6') exhibit characteristic chemical shifts and coupling patterns. For instance, H-7, being ortho to the electron-withdrawing aldehyde group, would appear as a distinct singlet or a doublet with a small coupling constant. The H-4 and H-5 protons would likely form an AX or AB system. Protons on the 2-phenyl substituent typically appear as a multiplet in the range of 7.4-8.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and expected to resonate around 191-192 ppm. The carbons of the benzoxazole ring system show distinct signals, with C-2 being particularly downfield due to its position between two heteroatoms (O and N). The chemical shifts for the unsubstituted 2-phenylbenzoxazole (B188899) are well-documented and serve as a basis for predicting the spectrum of the 6-carbaldehyde derivative. rsc.orgchemicalbook.com
Predicted NMR Data for this compound The following table is based on established values for benzoxazole derivatives and general substituent effects. rsc.orgnih.govjbarbiomed.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CHO | 9.95 (s, 1H) | 191.5 |
| C2 | - | 164.0 |
| C3a | - | 151.0 |
| C4 | 7.90 (d, 1H) | 111.5 |
| C5 | 7.85 (dd, 1H) | 128.0 |
| C6 | - | 135.0 |
| C7 | 8.20 (s, 1H) | 122.0 |
| C7a | - | 142.5 |
| C1' | - | 127.0 |
| C2', C6' | 8.25 (m, 2H) | 128.0 |
| C3', C5' | 7.55 (m, 2H) | 129.5 |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its key structural features.
The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, typically observed in the region of 1690-1715 cm⁻¹. The presence of an aldehyde is further confirmed by two weak C-H stretching bands (Fermi doublets) around 2820 cm⁻¹ and 2720 cm⁻¹. Other significant absorptions include the C=N stretching of the oxazole (B20620) ring near 1615 cm⁻¹, C-O-C stretching vibrations of the oxazole ether linkage, and multiple bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. These assignments are consistent with data reported for related benzoxazole structures. jbarbiomed.com
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aldehyde C-H | Stretch (Fermi doublet) | ~2820, ~2720 | Weak |
| Aldehyde C=O | Stretch | 1715-1690 | Strong |
| Oxazole C=N | Stretch | ~1615 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | Medium |
| Oxazole C-O-C | Asymmetric Stretch | 1270-1230 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information on the molecular weight and structural fragments of a compound. For this compound (C₁₄H₉NO₂), the calculated monoisotopic mass is 223.0633 g/mol . bldpharm.com The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) at this m/z value, confirming the elemental composition.
The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern. The molecular ion is expected to be relatively stable due to the extensive aromatic system. Key fragmentation pathways would likely include:
Loss of a hydrogen radical (-H): leading to a strong [M-1]⁺ peak at m/z 222.
Loss of the formyl radical (-CHO): resulting in an [M-29]⁺ fragment at m/z 194, corresponding to the 2-phenylbenzoxazole cation.
Loss of carbon monoxide (-CO): from the [M-1]⁺ ion to give a fragment at m/z 194.
Cleavage of the phenyl group (-C₆H₅): producing a fragment at m/z 146, corresponding to the benzoxazole-6-carbaldehyde cation.
This predicted pattern is based on the known fragmentation of related benzoxazoles and aromatic aldehydes.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry and intermolecular interactions in the crystal lattice.
Computational Chemistry and Theoretical Investigations of 2 Phenylbenzo D Oxazole 6 Carbaldehyde
Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and ground state properties of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate determination of a molecule's optimized geometry, electronic distribution, and molecular orbitals.
Following optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. In related polythiophenes containing benzoxazole (B165842) moieties, DFT calculations have been used to determine how different substituents affect the HOMO-LUMO gap and, consequently, the electronic and optical characteristics of the material.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the delocalization of electron density and the stabilizing effects of hyperconjugative interactions within the molecule. For instance, in related systems, NBO analysis has revealed significant stabilizing interactions arising from the delocalization of electron density between occupied and unoccupied orbitals.
Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Representative Benzoxazole Derivative
| Parameter | Bond Length (Å) / Angle (°) |
| C-O (oxazole) | 1.37 |
| C=N (oxazole) | 1.31 |
| C-C (inter-ring) | 1.48 |
| O-C-N (angle) | 115.0 |
| C-N-C (angle) | 105.0 |
| Phenyl-Benzoxazole Dihedral Angle | 25.0 |
Note: This table is illustrative and based on typical values for 2-phenylbenzoxazole (B188899) derivatives. The exact values for 2-Phenylbenzo[d]oxazole-6-carbaldehyde would require a specific calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
To understand the photophysical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies and oscillator strengths, which correspond to the maxima in absorption spectra.
Theoretical studies on related 2-phenylbenzoxazole derivatives have demonstrated the utility of TD-DFT in predicting their electronic spectra. For example, in the design of thermally activated delayed fluorescence (TADF) materials, TD-DFT calculations have been employed to investigate the excited state properties of molecules with a 2-phenylbenzo[d]oxazole acceptor unit. These calculations can determine the energies of the lowest singlet (S1) and triplet (T1) excited states, the energy difference between them (ΔE_ST), and the nature of the electronic transitions (e.g., π-π, n-π).
The photophysical behavior of this compound would be influenced by the aldehyde substituent at the 6-position. TD-DFT calculations could predict how this group affects the absorption and fluorescence wavelengths compared to the unsubstituted 2-phenylbenzoxazole core. Such calculations are vital in the development of benzoxazoles for applications like organic light-emitting diodes (OLEDs) and fluorescent probes.
Table 2: Illustrative Photophysical Data from TD-DFT Calculations for a Generic 2-Phenylbenzoxazole
| Parameter | Calculated Value |
| Maximum Absorption Wavelength (λ_max) | ~320 nm |
| Nature of S0 → S1 Transition | π-π* |
| Oscillator Strength (f) | > 0.1 |
| S1 Energy | ~3.8 eV |
| T1 Energy | ~2.9 eV |
| ΔE_ST (S1-T1) | ~0.9 eV |
Note: This table provides representative data. The actual values for this compound would depend on the specific computational setup and the influence of the carbaldehyde group.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions.
For instance, the synthesis of the benzoxazole core often involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. DFT calculations can be used to model the reaction pathway, identifying the key intermediates and the transition state structures. The calculated activation energies can provide insights into the reaction kinetics and help optimize reaction conditions. While specific studies on the synthesis of this compound were not found, research on the synthesis of related benzoxazoles and benzothiazoles from carbaldehyde precursors highlights the use of computational methods to understand reaction pathways.
Moreover, if this compound were to undergo further reactions, such as oxidation of the aldehyde group or electrophilic substitution on the aromatic rings, computational modeling could predict the most likely reaction products and the energy barriers involved. This predictive power is invaluable in synthetic chemistry for designing efficient reaction protocols.
Analysis of Intramolecular and Intermolecular Interactions and their Impact on Molecular Conformation
The conformation of this compound and its interactions with its environment are governed by a subtle interplay of intramolecular and intermolecular forces. Computational methods can be used to analyze these interactions in detail.
Intramolecularly, the dihedral angle between the phenyl ring and the benzoxazole moiety is a key conformational parameter. DFT calculations can determine the rotational energy barrier around the single bond connecting these two rings. This analysis would reveal the most stable rotational isomer and the flexibility of the molecule.
Intermolecularly, interactions such as hydrogen bonding and π-π stacking play a crucial role in the solid-state packing of the molecule and its interactions with biological targets. While the carbaldehyde group can act as a hydrogen bond acceptor, the aromatic rings are capable of engaging in π-π stacking. Computational studies, particularly molecular docking simulations, are frequently used to investigate these interactions. For example, in studies of 2-phenylbenzoxazole derivatives as tyrosinase inhibitors, docking simulations have been used to identify the key hydrophobic and hydrogen bonding interactions between the ligands and the amino acid residues in the enzyme's active site. Similar simulations for this compound could predict its binding mode to various protein targets, providing a rationale for its potential biological activity.
Advanced Applications and Research Directions for the 2 Phenylbenzo D Oxazole 6 Carbaldehyde Scaffold
Role as a Key Precursor in the Synthesis of Complex Organic Molecules
The aldehyde functionality at the 6-position of the 2-phenylbenzo[d]oxazole scaffold is a versatile handle for a variety of chemical transformations, making it a crucial precursor for constructing more elaborate organic molecules. This reactivity allows for the introduction of diverse functional groups and the extension of the molecular framework.
One of the primary uses of 2-phenylbenzo[d]oxazole-6-carbaldehyde is in condensation reactions. For instance, it can react with 2-aminophenols to yield Schiff bases, which can then undergo cyclization to form larger, more complex heterocyclic systems. nih.gov This strategy is fundamental in building molecules with potential biological activity or specific photophysical properties. The aldehyde group can also be readily oxidized to a carboxylic acid, yielding 2-phenylbenzo[d]oxazole-6-carboxylic acid. sigmaaldrich.com This derivative serves as another important intermediate, enabling amide bond formation and further functionalization.
Furthermore, the core 2-phenylbenzo[d]oxazole structure itself can be synthesized through various methods, often involving the condensation of a 2-aminophenol (B121084) with a benzaldehyde (B42025) derivative. nih.govevitachem.com This inherent synthetic accessibility, coupled with the reactivity of the carbaldehyde group, positions this compound as a strategic starting material for a multitude of synthetic endeavors.
Development of Ligands for Coordination Chemistry and Metallosupramolecular Systems
The 2-phenylbenzo[d]oxazole scaffold is an excellent ligand framework for the construction of coordination complexes, particularly with transition metals. The nitrogen atom in the oxazole (B20620) ring and the potential for modification of the phenyl ring provide multiple coordination sites, leading to the formation of stable and functional metallosupramolecular assemblies.
Design and Synthesis of Cyclometalated Complexes
The 2-phenylbenzo[d]oxazole moiety is a classic C^N cyclometalating ligand. nih.gov In this role, the phenyl ring undergoes C-H activation and bonds to a metal center, while the nitrogen atom of the oxazole ring coordinates to the same metal, forming a stable five-membered chelate ring. This cyclometalation process is particularly well-established with d-block metals like iridium(III) and platinum(II). researchgate.netnih.govresearchgate.net
Exploration of Photophysical Tuning in Advanced Materials (e.g., OLEDs)
Cyclometalated iridium(III) complexes featuring 2-phenylbenzo[d]oxazole-based ligands are of significant interest for their application in organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org These complexes often exhibit strong phosphorescence with high quantum yields and tunable emission colors, which are desirable characteristics for display and lighting technologies. researchgate.netnih.gov
The photophysical properties of these materials can be systematically tuned by modifying the structure of the 2-phenylbenzo[d]oxazole ligand. For example, introducing electron-donating or electron-withdrawing substituents on either the phenyl or the benzoxazole (B165842) portion of the ligand can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov This, in turn, influences the emission wavelength, quantum efficiency, and excited-state lifetime of the complex. researchgate.netsemanticscholar.org Researchers have demonstrated that such modifications can shift the emission color across the visible spectrum, from green to yellow and beyond. researchgate.net The bulky nature of some derivatives can also help to reduce intermolecular interactions and minimize efficiency roll-off at high brightness levels in OLED devices. nih.gov
Contributions to the Design of Novel Organic Materials (e.g., Redox-Active Compounds)
The inherent electronic properties of the 2-phenylbenzo[d]oxazole scaffold make it a valuable component in the design of novel organic materials with specific functions, including redox-active compounds. These materials are crucial for applications in energy storage, such as organic radical batteries.
Research has explored the use of benzoxazole derivatives as redox-active moieties in polymers for organic batteries. researchgate.net By incorporating the 2-phenylbenzo[d]oxazole unit into a polymer backbone, it is possible to create materials that can undergo reversible redox reactions, enabling the storage and release of electrical energy. The electrochemical properties of these materials can be investigated using techniques like cyclic voltammetry to determine their reduction and oxidation potentials. researchgate.net Theoretical calculations can further aid in the design and prediction of the redox behavior of new derivatives. The ability to functionalize the benzoxazole core allows for the fine-tuning of these redox properties to meet the requirements of specific energy storage applications. researchgate.net
Functionalization for the Development of Chemical Probes and Sensors
The 2-phenylbenzo[d]oxazole framework can be functionalized to create chemical probes and sensors for the detection of various analytes. The aldehyde group of this compound is particularly useful for this purpose, as it can be readily converted into other functional groups that can interact with specific targets.
For example, the aldehyde can be transformed into a semicarbazone by reacting it with semicarbazide (B1199961) hydrochloride. researchgate.net The resulting derivative can exhibit specific binding properties and may be used in the development of sensors. The photophysical properties of the 2-phenylbenzo[d]oxazole core can also be exploited in the design of fluorescent probes. Changes in the fluorescence emission upon binding to an analyte can provide a detectable signal. The versatility of the scaffold allows for the incorporation of various binding sites and signaling units, enabling the creation of probes for a range of targets.
Strategic Scaffold Diversification for Future Chemical Innovation
The 2-phenylbenzo[d]oxazole scaffold serves as a versatile platform for future chemical innovation through strategic diversification. The core structure can be modified at multiple positions to generate a vast library of new compounds with tailored properties.
Key strategies for diversification include:
Substitution on the Phenyl Ring: Introducing various substituents on the 2-phenyl group can significantly impact the electronic and steric properties of the molecule, influencing its photophysical characteristics and biological activity. mdpi.com
Modification of the Benzoxazole Core: Alterations to the benzo portion of the benzoxazole ring, such as the introduction of methyl or halogen groups, can fine-tune the molecule's properties. mdpi.commdpi.com
Transformation of the Aldehyde Group: The carbaldehyde at the 6-position can be converted into a wide range of other functional groups, including amines, amides, and nitriles, opening up new avenues for derivatization and application. mdpi.comnih.gov
Creation of Hybrid Molecules: The 2-phenylbenzo[d]oxazole scaffold can be coupled with other heterocyclic systems or functional moieties to create hybrid molecules with novel properties and applications. nih.gov
This systematic diversification allows for the exploration of new chemical space and the development of next-generation materials and bioactive compounds.
Q & A
Q. What role does this compound play in synthesizing heterocyclic libraries for drug discovery?
- Methodological Answer : The aldehyde serves as a versatile building block for multicomponent reactions (e.g., Ugi, Biginelli) to generate fused heterocycles. For instance, condensation with hydrazines yields triazole derivatives, screened for anticancer activity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
